Supramolecular Assembly: beta-Ala-Phe Forms Double Helices, Whereas Phe-beta-Ala Does Not
X-ray crystallographic analysis reveals a striking structural dichotomy. Dipeptides with an N-terminal beta-alanine residue, like beta-Ala-Phe, self-assemble into hydrogen-bonded supramolecular double helices. In direct contrast, the C-terminal isomer, L-phenylalanyl-beta-alanine (Phe-beta-Ala), does not form any such double helical structure [1]. The double helix formed by beta-Ala-Phe has a defined pitch length of 1 nanometer.
| Evidence Dimension | Solid-state supramolecular self-assembly architecture |
|---|---|
| Target Compound Data | Forms a supramolecular double helix with a pitch length of 1 nm |
| Comparator Or Baseline | L-phenylalanyl-beta-alanine (Phe-beta-Ala) does not form a double helix |
| Quantified Difference | The structural outcome is binary; a highly ordered double helix is formed vs. no formation |
| Conditions | Single-crystal X-ray diffraction in the solid state |
Why This Matters
This binary, sequence-dependent behavior provides a unique and predictable 'on/off' switch for designing peptide-based nanotubes, nanowires, and other functional nanostructures.
- [1] Guha S, Drew MG, Banerjee A. A new molecular scaffold for the formation of supramolecular peptide double helices: the crystallographic insight. Org Lett. 2007 Mar 29;9(7):1347-50. View Source
